Metarrestin

Description

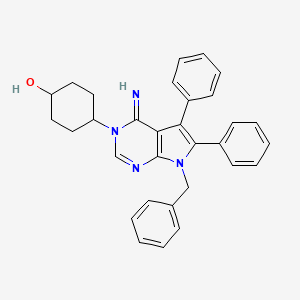

Structure

3D Structure

Properties

IUPAC Name |

4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXAUJFLWRPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443414-10-5 | |

| Record name | ML-246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML-246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metarrestin: A Targeted Approach Against Pancreatic Cancer Metastasis

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Metarrestin (ML246), a first-in-class clinical candidate, with a specific focus on its role in pancreatic cancer. This compound represents a novel strategy in oncology by selectively targeting the perinucleolar compartment (PNC), a subnuclear structure strongly associated with the metastatic phenotype of cancer cells.[1][2][3] This document details the molecular interactions, downstream cellular effects, and preclinical evidence supporting this compound's potential as a therapeutic agent against metastatic pancreatic cancer.

Core Mechanism of Action: Targeting the Perinucleolar Compartment

This compound's primary mechanism of action revolves around the disruption of the perinucleolar compartment (PNC), a complex nuclear structure prevalent in metastatic cancer cells but largely absent in normal cells.[2][4][5] The presence and prevalence of PNCs are correlated with increased metastatic potential, disease progression, and poor patient outcomes in various cancers, including pancreatic cancer.[6][7][8]

This compound was identified through a high-content screen of over 140,000 compounds for its ability to disassemble PNCs.[2][3] It effectively reduces PNC prevalence in multiple cancer cell lines at submicromolar concentrations.[1][2]

Molecular Target: Eukaryotic Translation Elongation Factor 1 Alpha 2 (eEF1A2)

Thermal stability and siRNA phenocopy studies have identified eukaryotic translation elongation factor 1 alpha 2 (eEF1A2) as a key molecular target of this compound.[1][2] this compound interacts with eEF1A2, which is involved in the formation of ribosomes.[9] This interaction is crucial for this compound's downstream effects. Molecular docking and simulation studies suggest that this compound binds with strong and stable affinity to both eEF1A1 and eEF1A2, with a more efficient inhibition of eEF1A2.[1][10]

Downstream Effects: Inhibition of Ribosome Biogenesis and Protein Translation

The interaction of this compound with eEF1A2 leads to a cascade of events that ultimately disrupt ribosome biogenesis and protein synthesis, processes essential for the high metabolic and proliferative rates of cancer cells.[1][9][11]

-

Disruption of Nucleolar Structure and Inhibition of RNA Polymerase I (Pol I) Transcription: this compound treatment causes the disassembly of the nucleolar structure.[2][9] This is accompanied by the selective inhibition of RNA Polymerase I (Pol I) transcription, which is responsible for transcribing ribosomal RNA (rRNA), a critical component of ribosomes.[2][3][12][13] This disruption of rDNA transcription is a key aspect of this compound's anti-cancer activity.[2]

-

Suppression of Protein Synthesis: By inhibiting ribosome biogenesis, this compound ultimately suppresses the protein synthesis required for metastasis.[1] Specifically, it is believed to inhibit the transfer of aminoacyl-tRNA to the ribosomal A-site, a crucial step in polypeptide chain elongation.[1][14]

The proposed signaling pathway for this compound's action is visualized in the diagram below.

Preclinical Efficacy in Pancreatic Cancer Models

This compound has demonstrated significant anti-metastatic activity in various preclinical mouse models of pancreatic cancer, including xenograft and genetically engineered models (KPC).[1][9]

In Vitro Studies

In vitro studies have established the foundational efficacy of this compound against pancreatic cancer cells.

| Parameter | Cell Line(s) | Value | Reference |

| PNC Disruption IC50 | PC3M-GFP-PTB | 0.39 µM | [2] |

| Invasion Inhibition | PANC-1, PC3M | Effective at 0.6 µM | [2][5] |

| PNC Prevalence Reduction | PANC-1 and other cancer cell lines | Effective at 1 µM | [2][5] |

In Vivo Studies

This compound has shown promising results in vivo, significantly suppressing metastasis and extending survival in mouse models of pancreatic cancer.[2][9]

| Animal Model | Treatment | Key Findings | Reference |

| NSG PANC-1 Xenograft | 10 mg/kg daily (in chow) | Prevented mortality beyond 90 days of treatment; Extended survival in mice with established macrometastasis. | [2] |

| NSG PANC-1 Xenograft | 25 mg/kg daily (IP) for 6 weeks | Reduced metastatic burden in liver and lungs; Significantly reduced PNC prevalence in primary and metastatic tumors. | [2] |

| KPC Transgenic Mice | 3, 10, or 25 mg/kg (IV, PO, or chow) | Favorable pharmacokinetic profile with high intratumor concentrations; Dose-dependent normalization of FOXA1 and FOXO6 mRNA expression. | [1][15][16] |

Notably, in some models, this compound did not significantly affect the growth of the primary pancreatic tumor, suggesting its primary effect is the suppression of metastasis-related death.[2][7][9] The treatment was well-tolerated with no observed organ toxicity or significant adverse effects in mice.[2][7][17]

Clinical Development

The promising preclinical data led to the initiation of a first-in-human Phase I clinical trial (NCT04222413) to evaluate the safety and efficacy of this compound in patients with metastatic solid tumors, including pancreatic cancer.[1][18][19][20] The trial aims to determine the maximum tolerated dose and assess the anti-tumor activity of this compound.[18][19]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of this compound.

High-Content Screening for PNC Disassembly

The identification of this compound was accomplished through a high-content screen designed to identify compounds that selectively disassemble PNCs.

-

Cell Line: A metastatic prostate cancer cell line, PC3M, was engineered to stably express GFP-tagged polypyrimidine tract binding protein (PTB), a known component of PNCs, allowing for their visualization.[2]

-

Screening: Over 140,000 compounds were screened for their ability to reduce the prevalence of GFP-PTB-labeled PNCs.[2]

-

Hit Optimization: Initial hits were subjected to medicinal chemistry optimization to improve potency and drug-like properties, leading to the identification of this compound.[2]

In Vitro Invasion Assay

The effect of this compound on cancer cell invasion was assessed using a Matrigel invasion assay.

-

Apparatus: Transwell inserts with a Matrigel-coated membrane were used.

-

Procedure: PANC-1 or PC3M cells were seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contained media with a chemoattractant.

-

Analysis: After a 24-hour incubation, non-invading cells were removed from the upper surface of the membrane, and invading cells on the lower surface were stained and counted.[2]

In Vivo Pancreatic Cancer Xenograft Model

The anti-metastatic efficacy of this compound was evaluated in an orthotopic pancreatic cancer xenograft model.

-

Animal Model: Immunocompromised mice (e.g., NSG) were used.

-

Tumor Inoculation: PANC-1 human pancreatic cancer cells were surgically implanted into the pancreas of the mice.

-

Treatment: this compound was administered via various routes, including intraperitoneal (IP) injection or incorporated into the chow.[2][5]

-

Endpoints: Primary tumor growth, incidence and burden of metastases in distant organs (e.g., liver, lungs), and overall survival were monitored.[2][7]

KPC Mouse Model Studies

To study the pharmacokinetics and pharmacodynamics in a more clinically relevant model, the KPC (Pdx1-Cre;LSL-KrasG12D/+;Tp53R172H/+) genetically engineered mouse model, which recapitulates human pancreatic cancer, was utilized.[1][15]

-

Model: KPC mice spontaneously develop pancreatic tumors that closely mimic the human disease, including a dense desmoplastic stroma.[15]

-

Pharmacokinetics: this compound was administered via intravenous (IV) injection, oral gavage (PO), or in chow at various doses. Plasma and tissue concentrations of the drug were measured over time using UPLC-MS/MS to determine parameters like clearance, volume of distribution, bioavailability, and half-life.[15][16]

-

Pharmacodynamics: The effect of this compound on target engagement in the tumors was assessed by measuring the expression of downstream genes, such as FOXA1 and FOXO6, using RNA-seq and qRT-PCR.[15][16]

Conclusion

This compound presents a promising and novel therapeutic strategy for pancreatic cancer by targeting a key dependency of metastatic cells—the perinucleolar compartment. Its unique mechanism of action, involving the disruption of PNCs via interaction with eEF1A2 and subsequent inhibition of ribosome biogenesis, sets it apart from conventional chemotherapies. The robust preclinical data demonstrating its ability to suppress metastasis and extend survival in relevant pancreatic cancer models, coupled with a favorable safety profile, has provided a strong rationale for its ongoing clinical evaluation. Further research and the results from the Phase I clinical trial will be crucial in determining the future role of this compound in the treatment paradigm for metastatic pancreatic cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a new approach to targeting the leading cause of cancer mortality | NIH Intramural Research Program [irp.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Investigating the effectiveness of this compound as a perinucleolar compartment inhibitor to suppress metastasis [digitalcommons.imsa.edu]

- 7. mdlinx.com [mdlinx.com]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. Experimental Drug this compound Targets Metastatic Tumors - NCI [cancer.gov]

- 10. Small Molecule with Big Impact: this compound Targets the Perinucleolar Compartment in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Ribosome Biogenesis in Cancer: Lessons Learned and Way Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic evaluation of the PNC disassembler this compound in wild-type and Pdx1-Cre;LSL-KrasG12D/+;Tp53R172H/+ (KPC) mice, a genetically engineered model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic evaluation of the PNC disassembler this compound in wild-type and Pdx1-Cre;LSL-KrasG12D/+;Tp53R172H/+ (KPC) mice, a genetically engineered model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental Drug May Reduce Cancer Growth and Progression - News Center [news.feinberg.northwestern.edu]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Facebook [cancer.gov]

- 20. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]

The Perinucleolar Compartment: A Hub for RNA Metabolism and a Key Player in Cancer Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The perinucleolar compartment (PNC) is a distinct subnuclear body found predominantly at the periphery of the nucleolus in cancer cells. Its prevalence and size are strongly correlated with the metastatic potential of solid tumors, making it a significant area of interest in oncology research and drug development. This guide provides a comprehensive overview of the PNC's structure, molecular composition, and its critical role in metastasis. We delve into the signaling pathways that govern its formation, present quantitative data linking PNC prevalence to metastatic phenotypes, and provide detailed experimental protocols for its study. The evidence strongly suggests that the PNC is a downstream indicator of oncogenic signaling pathway activation and a key functional contributor to the metastatic cascade, primarily through its role in the metabolism of RNA polymerase III transcripts.

Introduction to the Perinucleolar Compartment (PNC)

The perinucleolar compartment is a dynamic, irregularly shaped nuclear structure that is rarely observed in normal, healthy cells but is highly prevalent in transformed and malignant cells.[1][2][3] First identified through the localization of the polypyrimidine tract-binding protein (PTB), the PNC is now recognized as a complex assembly of RNA-binding proteins and non-coding RNAs.[4] Its structural integrity is critically dependent on the continuous transcription of RNA polymerase III (Pol III), highlighting its role as a center for RNA metabolism.[5][6][7] The strong correlation between the presence of PNCs and cancer progression, particularly metastasis, has positioned the PNC as a valuable prognostic biomarker and a novel target for anti-cancer therapies.[1][3][8]

Key Characteristics of the PNC:

-

Location: Associated with the periphery of the nucleolus.

-

Prevalence: Almost exclusively found in cancer cells derived from solid tumors, with prevalence increasing with metastatic capacity.[1][3][9]

-

Composition: Enriched with RNA-binding proteins (e.g., PTB, CUG-BP) and RNA polymerase III transcripts (e.g., Y RNAs, RNase P/MRP RNAs, Alu RNAs).[6]

-

Dependency: Structural integrity requires ongoing RNA Polymerase III transcription.[5][7]

The Role of the PNC in Metastasis

A substantial body of evidence links the PNC to the metastatic phenotype. The formation of PNCs appears to reflect fundamental changes in cancer cells that grant them metastatic capabilities.[3] Studies across various cancer types, including breast, colon, ovarian, and prostate cancer, have consistently demonstrated a positive correlation between high PNC prevalence and disease progression, aggressive tumor behavior, and poor patient outcomes.[1][3][10] In patient tissues, PNC prevalence shows a stepwise increase from primary tumors to lymph node infiltrations and reaches nearly 100% in distant metastases.[3][10]

This correlation is not merely an association but reflects the metastatic capacity of the cell population. In vitro studies using matched primary and metastatic cell lines from the same patient consistently show significantly higher PNC prevalence in the metastatic derivatives.[1] Furthermore, experimental manipulation that suppresses metastasis in breast cancer cells leads to a significant reduction in PNC prevalence.[3] This indicates that the PNC is a dynamic marker that directly reflects the metastatic state of a cancer cell.

Quantitative Data: PNC Prevalence and Metastasis

The correlation between PNC prevalence and metastatic potential has been quantified in numerous studies. The following tables summarize key findings from comparative analyses of cancer cell lines and patient tissues.

| Cell Line Pair | Cancer Type | Origin of Cell Line | PNC Prevalence (%) | Source(s) |

| WM-115 | Melanoma | Primary Tumor | 1.9% | [1] |

| WM-266-4 | Melanoma | Distant Metastasis | 24.8% | [1] |

| SW480 | Colorectal Cancer | Primary Tumor | 8.9% | [1] |

| SW620 | Colorectal Cancer | Lymph Node Metastasis | 20.2% | [1] |

| PC-3M Pro4 | Prostate Cancer | Non-metastatic (enriched) | 78.0% (mostly small) | [3] |

| PC-3M LN4 | Prostate Cancer | Metastatic (enriched) | >95% (larger) | [3] |

| Tissue Type | Cancer Type | Median PNC Prevalence (%) | Finding | Source(s) |

| Normal Breast Epithelium | Breast | 0% | PNCs are absent in normal tissue. | [1] |

| Primary Breast Tumors | Breast | 23% | PNCs are prevalent in primary tumors. | [10] |

| Distant Metastases | Breast | ~100% | PNC prevalence is highest in metastatic lesions. | [10] |

| Primary Ewing Sarcoma (Non-Metastatic) | Ewing Sarcoma | 20% | Lower prevalence in localized disease at diagnosis. | [11] |

| Primary Ewing Sarcoma (Metastatic) | Ewing Sarcoma | 62.5% | Higher prevalence in patients with metastatic disease at diagnosis. | [11] |

| Relapsed/Metastatic Tissue | Ewing Sarcoma | 90% | PNC prevalence increases significantly in relapsed tumors. | [11] |

Signaling Pathways Governing PNC Formation

The integrity of the PNC is inextricably linked to RNA Polymerase III (Pol III) transcription. Therefore, the signaling pathways that regulate Pol III are upstream regulators of PNC formation. In cancer, numerous oncogenic signaling pathways converge to upregulate Pol III activity, thereby promoting the synthesis of tRNAs and other small non-coding RNAs essential for the biosynthetic demands of rapid cell growth and proliferation.[12][13] This deregulation is a hallmark of many tumors.[14][15]

Key tumor suppressor proteins, such as p53 and the Retinoblastoma protein (RB), normally function to restrain Pol III transcription.[13][16] Inactivation of these suppressors, a common event in cancer, lifts these brakes, leading to elevated Pol III output.[14][16] Concurrently, major oncogenic pathways, including the Ras-ERK and PI3K-AKT pathways, actively stimulate Pol III transcription factors (like TFIIIB), further driving the production of Pol III transcripts.[5][16] This oncogene-driven surge in Pol III activity is a critical prerequisite for the formation and maintenance of the PNC, which in turn contributes to the metastatic phenotype.

Experimental Protocols

Studying the PNC requires specific cytological and molecular techniques. The following sections provide detailed protocols for the immunofluorescent detection of PNCs, ultrastructural analysis via electron microscopy, and localization of RNA components through in situ hybridization.

Immunofluorescence Staining for PNC Detection

This protocol describes the detection of PNCs using an antibody against the PTB protein (PTBP1), a well-established PNC marker.

Materials:

-

Cells grown on glass coverslips in a petri dish

-

Phosphate-Buffered Saline (PBS), 1X

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh)

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20

-

Primary Antibody: Mouse monoclonal anti-PTB (e.g., SH54 clone) diluted in Blocking Buffer

-

Secondary Antibody: Fluorochrome-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488) diluted in Blocking Buffer

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution

-

Mounting Medium: Anti-fade mounting medium (e.g., Vectashield)

Procedure:

-

Cell Culture: Seed cells onto sterile glass coverslips and allow them to reach 50-70% confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with 1X PBS at room temperature.

-

Fixation: Add the 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.

-

Permeabilization: Add the Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.

-

Washing: Wash three times with 1X PBS for 5 minutes each.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted anti-PTB primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

-

Secondary Antibody Incubation: Add the diluted fluorescent secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

Washing: Repeat step 9.

-

Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Final Wash: Wash twice with 1X PBS.

-

Mounting: Carefully mount the coverslip onto a glass slide using a drop of anti-fade mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize the slides using a fluorescence microscope. PNCs will appear as bright, discrete foci at the periphery of the DAPI-stained nucleolus.

Transmission Electron Microscopy (TEM) for PNC Ultrastructure

TEM provides high-resolution visualization of the PNC's electron-dense, stranded ultrastructure.[17]

Materials:

-

Cell culture supplies

-

Primary Fixative: 2.5% Glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4

-

Buffer Wash: 0.1 M sodium cacodylate buffer, pH 7.4

-

Post-Fixative: 1% Osmium tetroxide (OsO₄) in 0.1 M cacodylate buffer

-

Dehydration Series: Graded ethanol solutions (e.g., 50%, 70%, 90%, 100%)

-

Infiltration Agent: Propylene oxide

-

Embedding Resin: Epon/Araldite mixture

-

Uranyl acetate and lead citrate for staining

Procedure:

-

Primary Fixation: Fix cell monolayers directly in the culture dish with Primary Fixative for 1 hour at room temperature.

-

Scraping and Pelleting: Gently scrape the cells and pellet them by centrifugation.

-

Buffer Wash: Wash the cell pellet three times with 0.1 M cacodylate buffer.

-

Post-Fixation: Resuspend the pellet in the Post-Fixative solution and incubate for 1 hour on ice. This step enhances contrast of membranes and lipids.

-

Dehydration: Wash the pellet with distilled water and then dehydrate through a graded ethanol series (e.g., 10 minutes at each concentration).

-

Infiltration: Transition the sample into the embedding resin by first incubating in propylene oxide, followed by mixtures of propylene oxide and resin, and finally pure resin.

-

Embedding and Polymerization: Place the infiltrated pellet into a mold with fresh resin and polymerize in an oven at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (70-90 nm) from the resin block using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope. The PNC will appear as an electron-dense, reticulated meshwork on the nucleolar surface.[17]

In Situ Hybridization (ISH) for PNC-associated RNAs

This protocol is for detecting specific RNA molecules (e.g., RNase MRP RNA) within the PNC.

Materials:

-

Digoxigenin (DIG)-labeled antisense RNA probe

-

Cells on coverslips

-

Fixation Solution: 4% PFA in PBS

-

Proteinase K solution

-

Hybridization Buffer (containing formamide)

-

Stringency Wash Buffers (e.g., SSC buffers of varying concentrations)

-

Blocking solution (e.g., Roche Blocking Reagent)

-

Anti-DIG Antibody conjugated to Alkaline Phosphatase (AP)

-

NBT/BCIP substrate solution for colorimetric detection

Procedure:

-

Sample Preparation: Fix and permeabilize cells on coverslips as described in the immunofluorescence protocol (steps 2-6).

-

Proteinase K Digestion: Briefly treat the cells with Proteinase K to improve probe accessibility. The time and concentration must be optimized to avoid destroying cellular morphology.[18]

-

Prehybridization: Incubate the coverslips in Hybridization Buffer (without probe) for 1-2 hours at the hybridization temperature (e.g., 55°C) to block non-specific probe binding sites.

-

Hybridization: Dilute the DIG-labeled RNA probe in fresh Hybridization Buffer. Apply the probe solution to the coverslips and incubate overnight at 55°C in a humidified chamber.

-

Stringency Washes: Perform a series of washes with pre-warmed stringency wash buffers (e.g., 2x SSC, 0.2x SSC) at the hybridization temperature to remove unbound and non-specifically bound probe.

-

Immunological Detection:

-

Wash the samples in a suitable buffer (e.g., MABT).

-

Block with a blocking solution for 1 hour at room temperature.

-

Incubate with an AP-conjugated anti-DIG antibody (diluted in blocking solution) for 2 hours at room temperature or overnight at 4°C.

-

-

Washing: Wash thoroughly to remove unbound antibody.

-

Color Development: Incubate the samples with the NBT/BCIP substrate solution in the dark. Monitor the color development (a purple precipitate) under a microscope.

-

Stopping the Reaction: Stop the reaction by washing with PBS once the desired signal-to-noise ratio is achieved.

-

Mounting and Imaging: Mount the coverslips and visualize using a bright-field microscope. A positive signal will appear as a distinct purple stain localized to the PNC.

Conclusion and Future Directions

The perinucleolar compartment stands out as a highly specific and reliable cytological marker for metastatic potential in solid tumors. Its formation is a consequence of the profound deregulation of oncogenic signaling pathways and the tumor suppressor network, which converge on the upregulation of RNA Polymerase III transcription. The enrichment of RNA processing machinery and Pol III transcripts within the PNC strongly suggests its active role in modulating the RNA landscape of cancer cells to support the metastatic cascade.

For researchers and drug development professionals, the PNC offers a unique opportunity. As a prognostic marker, PNC prevalence can provide valuable information beyond traditional staging and grading, helping to identify patients at high risk of relapse.[10] As a therapeutic target, the PNC represents a phenotypic vulnerability of metastatic cells. Small molecules capable of disrupting PNC integrity have shown promise in preclinical models, suggesting that targeting the PNC could be a novel strategy to inhibit metastasis. Future research should focus on fully elucidating the molecular composition of the PNC, understanding the precise functions of the RNA-protein complexes it harbors, and discovering the specific DNA loci it associates with to fully leverage its potential in the fight against metastatic cancer.

References

- 1. Perinucleolar Compartment Prevalence Is a Phenotypic Pancancer Marker of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RNA polymerase III transcription and cancer: A tale of two RPC7 subunits [frontiersin.org]

- 3. The perinucleolar compartment associates with malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Signaling to and from the RNA Polymerase III Transcription and Processing Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Perinucleolar Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perinucleolar compartment and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pol III transcriptome: Basic features, recurrent patterns, and emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Perinucleolar Compartment (PNC) Prevalence as an Independent Prognostic Factor in Pediatric Ewing Sarcoma: A Multi-Institutional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. find.shef.ac.uk [find.shef.ac.uk]

- 14. The deregulation of RNA polymerases I and III in tumours - Enlighten Theses [theses.gla.ac.uk]

- 15. RNA polymerase III transcription as a disease factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA Polymerase III Transcription: Its Control by Tumor Suppressors and Its Deregulation by Transforming Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Perinucleolar Compartment and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In situ hybridization (ISH) protocol | Abcam [abcam.com]

The Structural Blueprint for Halting Metastasis: An In-depth Technical Guide to the Structure-Activity Relationship of Metarrestin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The development of therapeutic agents that specifically target the metastatic process is a critical unmet need in oncology. Metarrestin (ML246), a first-in-class clinical candidate, has emerged as a promising agent that selectively inhibits metastasis.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs, offering insights into the chemical features crucial for their biological activity. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to equip researchers and drug development professionals with the knowledge to advance the design of next-generation anti-metastatic therapies.

This compound was identified through a high-content screen of over 140,000 compounds for their ability to disrupt the perinucleolar compartment (PNC), a subnuclear structure highly correlated with the metastatic potential of cancer cells.[2][3][4] Subsequent medicinal chemistry optimization of a pyrrole-pyrimidine screening hit led to the discovery of this compound.[1][5][6]

Core Structure and Mechanism of Action

This compound is a pyrrole-pyrimidine-derived small molecule.[1] Its mechanism of action involves the disassembly of PNCs, leading to the inhibition of cancer cell invasion and metastasis.[2][4] The primary molecular target of this compound has been identified as the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[2][7] Molecular docking studies have revealed that this compound binds to a conserved site on both eEF1A1 and eEF1A2 with a strong binding affinity of -9.0 kcal/mol.[7] However, it is believed to exert its anti-metastatic effects primarily through the inhibition of eEF1A2.[7]

Structure-Activity Relationship of this compound Analogs

The development of this compound involved systematic modifications of a lead pyrrolopyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties. While a comprehensive public database of all synthesized analogs and their specific activities is not available, key structural motifs essential for activity have been elucidated through medicinal chemistry efforts.

Table 1: Representative Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (N7-substituent) | R2 (C3-substituent) | PNC Disassembly IC50 (µM) | Cytotoxicity IC50 (µM) | Notes |

| This compound (ML246) | Benzyl | trans-4-hydroxycyclohexyl | 0.2 - 0.39 | >10 | Potent and selective. Orally bioavailable. |

| Analog A | Hydrogen | trans-4-hydroxycyclohexyl | Reduced Potency | - | N-alkylation is important for activity. |

| Analog B | Methyl | trans-4-hydroxycyclohexyl | Maintained Potency | - | Small alkyl groups are tolerated. |

| Analog C | Benzyl | Cyclohexyl | Reduced Potency | - | Hydroxyl group on the cyclohexyl ring is critical. |

| Analog D | Benzyl | Phenyl | Inactive | - | A flexible, saturated ring at C3 is preferred. |

| Analog E | 4-Fluorobenzyl | trans-4-hydroxycyclohexyl | Similar to this compound | - | Halogen substitution on the benzyl ring is tolerated. |

Disclaimer: The data in this table is representative and compiled from multiple sources describing the general SAR trends. Specific IC50 values for a large set of analogs are not publicly available.

-

N7-Substitution: The presence of a substituent on the N7 position of the pyrrolopyrimidine core is crucial for activity. A benzyl group, as seen in this compound, is optimal, though other small alkyl groups can be tolerated.

-

C3-Substitution: The nature of the substituent at the C3 position significantly impacts potency. A trans-4-hydroxycyclohexyl group is a key feature of this compound, suggesting the importance of both the ring structure and the hydroxyl group for target engagement. The stereochemistry of the hydroxyl group is also critical for activity.

-

Core Structure: The pyrrolo[2,3-d]pyrimidine scaffold is essential for the anti-PNC activity of this class of compounds.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of the biological activity of this compound analogs. Below are the methodologies for the key assays cited in the development of this compound.

Perinucleolar Compartment (PNC) Disassembly Assay

This high-content imaging assay is the primary screen used to identify and characterize compounds that disrupt PNCs.

a. Cell Line and Culture:

-

PC3M-GFP-PTB cells, a metastatic prostate cancer cell line stably expressing the PNC marker polypyrimidine tract-binding protein (PTB) fused to Green Fluorescent Protein (GFP), are used.

-

Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection for the GFP-PTB construct.

b. Assay Procedure:

-

Seed PC3M-GFP-PTB cells into 384-well, black-walled, clear-bottom imaging plates at a density that yields 70-80% confluency at the time of imaging.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of test compounds (this compound analogs) in DMSO and then dilute into the cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 24 hours) at 37°C.

-

Following incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei with a fluorescent nuclear stain (e.g., Hoechst 33342) for 10 minutes.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system. At least two channels are used: one for the GFP-PTB signal (PNCs) and one for the nuclear stain.

c. Image Analysis and Data Quantification:

-

Use automated image analysis software to identify individual nuclei based on the nuclear stain.

-

Within each nucleus, identify and quantify the number and intensity of GFP-positive puncta (PNCs).

-

A cell is scored as PNC-positive if it contains one or more distinct GFP-PTB puncta.

-

The percentage of PNC-positive cells is calculated for each compound concentration.

-

The IC50 value, the concentration at which a 50% reduction in the percentage of PNC-positive cells is observed, is determined by fitting the data to a dose-response curve.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm the direct binding of a compound to its target protein in a cellular environment.

a. Cell Preparation and Compound Treatment:

-

Culture the desired cancer cell line (e.g., PC3M) to near confluency.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Treat the cell suspension with the test compound or vehicle (DMSO) for a specified time at 37°C to allow for cell penetration and target binding.

b. Thermal Challenge and Protein Extraction:

-

Aliquot the treated cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

c. Protein Detection and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble eEF1A2 at each temperature point by Western blotting using an anti-eEF1A2 antibody.

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble eEF1A2 as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.

Target Validation: siRNA-mediated Knockdown of eEF1A2

This experiment is performed to confirm that the phenotypic effect of the compound (PNC disassembly) is due to its interaction with the proposed target (eEF1A2).

a. siRNA Transfection:

-

Seed the cancer cell line of interest (e.g., PC3M-GFP-PTB) in antibiotic-free medium.

-

Prepare a transfection mix containing a validated siRNA targeting eEF1A2 and a lipid-based transfection reagent according to the manufacturer's instructions. A non-targeting siRNA should be used as a negative control.

-

Add the transfection mix to the cells and incubate for 48-72 hours to allow for knockdown of the target protein.

b. Validation of Knockdown:

-

After the incubation period, harvest a subset of the cells to confirm the knockdown of eEF1A2 protein levels by Western blotting.

c. Phenotypic Analysis:

-

In parallel, fix and stain the remaining cells for PNCs as described in the PNC disassembly assay protocol.

-

Quantify the percentage of PNC-positive cells in the eEF1A2 knockdown and control siRNA-treated populations.

-

A significant reduction in the percentage of PNC-positive cells upon eEF1A2 knockdown would phenocopy the effect of this compound, thus validating eEF1A2 as the relevant target for this phenotype.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and its analogs is centered on the disruption of the perinucleolar compartment, which in turn affects ribosome biogenesis and RNA processing, ultimately leading to the suppression of the metastatic phenotype.

The diagram above illustrates the proposed signaling pathway initiated by this compound analogs and the general workflow for their discovery and validation. By inhibiting eEF1A2, this compound disrupts the integrity of the PNC, which in turn impairs ribosome biogenesis and RNA processing pathways that are essential for maintaining the metastatic phenotype.

Conclusion

The structure-activity relationship of this compound analogs highlights the critical importance of specific chemical moieties on the pyrrolopyrimidine scaffold for potent and selective disruption of the perinucleolar compartment. The N7-benzyl and C3-trans-4-hydroxycyclohexyl groups have been identified as key pharmacophoric features. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of novel anti-metastatic agents targeting the PNC and its regulatory machinery. Future efforts in this area should focus on expanding the SAR to identify analogs with improved potency, selectivity, and drug-like properties, ultimately leading to the development of more effective therapies to combat metastatic cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule with Big Impact: this compound Targets the Perinucleolar Compartment in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Metarrestin's Impact on Ribosome Biogenesis: A Technical Guide

Introduction

Metarrestin (also known as ML-246) is a first-in-class, orally active small molecule inhibitor developed through high-content screening of over 140,000 compounds.[1][2] It was specifically identified for its ability to disrupt the perinucleolar compartment (PNC), a subnuclear structure predominantly found in metastatic cancer cells and associated with poor prognosis.[3][4][5] While the primary therapeutic goal of this compound is the suppression of cancer metastasis, its mechanism of action is deeply rooted in the fundamental cellular process of ribosome biogenesis.[4][6][7] This guide provides an in-depth technical overview of this compound's effects on the core machinery of protein synthesis, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Disruption of Nucleolar Function and Pol I Transcription

This compound's anti-metastatic activity is not due to general cytotoxicity but rather a specific interference with the nucleolus, the primary site of ribosome synthesis.[1][6] Treatment with this compound leads to a significant disruption of the nucleolar structure.[1][8] Electron microscopy reveals a collapse of the typical three substructures of the nucleolus—the fibrillar centers (FC), dense fibrillar components (DFC), and granular components (GC)—into segregated, capped structures.[1]

This structural collapse is functionally linked to the potent inhibition of RNA Polymerase I (Pol I) transcription, the enzyme responsible for synthesizing ribosomal RNA (rRNA), a critical component of ribosomes.[1][6][9] Mechanistic studies indicate that this compound's effects on Pol I are, at least in part, mediated by its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][8][10] By binding to eEF1A2, this compound appears to indirectly impair Pol I's ability to transcribe rDNA, thus halting the initial and rate-limiting step of ribosome biogenesis.[6][10] This distinguishes it from many genotoxic Pol I inhibitors, as this compound does not induce a DNA damage-repair response or significant apoptosis.[1][6]

References

- 1. This compound, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. mdpi.com [mdpi.com]

- 4. Experimental Drug this compound Targets Metastatic Tumors - NCI [cancer.gov]

- 5. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a new approach to targeting the leading cause of cancer mortality | NIH Intramural Research Program [irp.nih.gov]

- 8. This compound, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribosome Biogenesis: A Central Player in Cancer Metastasis and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule with Big Impact: this compound Targets the Perinucleolar Compartment in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Canonical Functions of eEF1A2 in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eukaryotic elongation factor 1 alpha 2 (eEF1A2) is traditionally known for its canonical role in protein synthesis, specifically the delivery of aminoacyl-tRNAs to the ribosome.[1][2] While its isoform, eEF1A1, is ubiquitously expressed, eEF1A2 expression is normally restricted to specialized tissues like the brain, heart, and skeletal muscle.[1][3][4] However, an aberrant "switch-on" of eEF1A2 expression is a hallmark of numerous solid tumors, where it functions as a potent oncogene.[1][2] Beyond its function in translation, eEF1A2 engages in a variety of non-canonical activities that are central to its tumor-promoting capabilities. These "moonlighting" functions include the modulation of critical oncogenic signaling pathways, regulation of the actin cytoskeleton to drive metastasis, and the active suppression of apoptosis. This guide provides an in-depth examination of these non-canonical roles, presenting quantitative data, detailed experimental protocols for studying these functions, and visual diagrams of the key molecular pathways involved. Understanding these mechanisms is crucial for exploiting eEF1A2 as a promising therapeutic target in oncology.[1][5]

Modulation of Oncogenic Signaling Pathways

eEF1A2 does not act in isolation but rather integrates into the core signaling networks that govern cancer cell proliferation, survival, and invasion. It has been shown to activate several key oncogenic pathways.[1]

The PI3K/AKT/mTOR Axis

A substantial body of evidence implicates eEF1A2 as a significant activator of the PI3K/AKT/mTOR pathway across multiple cancer types, including breast cancer, hepatocellular carcinoma (HCC), and osteosarcoma.[1][6][7]

-

Mechanism of Activation: In breast cancer, eEF1A2 activates AKT and subsequent AKT-dependent actin remodeling, which fuels cell migration and invasion.[1] In HCC, eEF1A2 acts as an upstream inducer of PI3K.[8] This activation leads to the stabilization of the oncoprotein MDM4, a negative regulator of the p53 tumor suppressor, in a PI3K/AKT/mTOR-dependent manner.[8][9] Knockdown of eEF1A2 in HCC cell lines abrogates these cancerous traits by reducing PI3K/AKT/NF-κB signaling.[1]

-

Downstream Effects: Activation of this pathway by eEF1A2 promotes cell proliferation, survival, migration, and invasion.[1][6] In osteosarcoma, eEF1A2-mediated activation of Akt/mTOR signaling was shown to regulate downstream proteins c-Myc, p21, MMP2, and MMP9.[6]

JAK/STAT and ERK Pathways

eEF1A2 has also been shown to modulate other crucial oncogenic signaling cascades.

-

JAK/STAT Signaling: In mouse plasmacytomas, knockdown of eEF1A2 expression led to a decrease in IL-6-mediated activation of both STAT3 and AKT pathways, resulting in reduced proliferation and delayed cell-cycle entry.[1][3]

-

ERK Signaling: In triple-negative breast cancer (TNBC) cells, eEF1A2 was found to impart a strong pro-migratory property in an ERK-dependent manner.[1] Ectopic expression of eEF1A2 in the MDA-MB-231 cell line significantly augmented metastatic attributes through the activation of the ERK pathway.[1]

Regulation of Cytoskeleton, Cell Migration, and Metastasis

A key non-canonical function of eEF1A2 is its interaction with the actin cytoskeleton, which is fundamental to the processes of cell migration, invasion, and metastasis.[1][10]

-

Actin Binding and Remodeling: eEF1A proteins are known to associate with and bundle actin filaments.[10][11] Overexpression of eEF1A2 can stimulate actin remodeling and the formation of filopodia, which are crucial for cell movement.[7][12] This effect is often mediated through its activation of the PI3K/AKT pathway.[1]

-

Promotion of Metastasis: The functional consequences of this cytoskeletal regulation are profound. Overexpression of eEF1A2 enhances cell migration and invasion in breast, pancreatic, and lung cancer cell lines.[1][13] In pancreatic cancer, eEF1A2 promotes metastasis by upregulating matrix metalloproteinase-9 (MMP-9) expression through Akt activation.[13] Similarly, in lung adenocarcinoma, eEF1A2 promotes epithelial-mesenchymal transition (EMT) and metastasis both in vitro and in vivo.[1] Knockdown of eEF1A2 has been shown to suppress lung cancer brain metastasis by inhibiting the BCL10/NFκB pathway and reversing EMT.[14]

Inhibition of Apoptosis and Promotion of Cell Survival

Cancer cells must evade programmed cell death to survive and proliferate. eEF1A2 contributes directly to this hallmark of cancer by interfering with apoptotic machinery through specific protein-protein interactions.[1]

-

Interaction with Peroxiredoxin-1 (Prdx-I): eEF1A2 binds directly to Prdx-I, an antioxidant enzyme.[1][12] This interaction makes cells resistant to oxidative stress-induced cell death, a common trigger for apoptosis.[1]

-

Sequestration of PKR: eEF1A2 interacts with and sequesters the double-stranded RNA-activated protein kinase (PKR), a pro-apoptotic kinase.[15][16] By binding to PKR, eEF1A2 hinders its kinase activity and prevents it from initiating a downstream apoptotic cascade.[15] The anti-cancer drug plitidepsin works by binding to eEF1A2, which disrupts the eEF1A2-PKR complex, releasing and activating PKR, and thereby inducing apoptosis in tumor cells.[14][15]

-

General Anti-Apoptotic Effects: Suppression of eEF1A2 in various cancer cell lines leads to the upregulation of pro-apoptotic proteins such as caspase-3, BAD, BAX, and PUMA.[1] Conversely, its overexpression supports tumor cell survival by preventing apoptosis.[1]

References

- 1. Oncogenic activation of EEF1A2 expression: a journey from a putative to an established oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncogenic activation of EEF1A2 expression: a journey from a putative to an established oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eef1a2 Promotes Cell Growth, Inhibits Apoptosis and Activates JAK/STAT and AKT Signaling in Mouse Plasmacytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eukaryotic translation elongation factor eEF1A2 induces neoplastic properties and mediates tumorigenic effects of ZNF217 in precursor cells of human ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. researchgate.net [researchgate.net]

- 8. EEF1A2 inactivates p53 by way of PI3K/AKT/mTOR-dependent stabilization of MDM4 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The role of protein elongation factor eEF1A2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections [frontiersin.org]

- 13. eEF1A2 promotes cell migration, invasion and metastasis in pancreatic cancer by upregulating MMP-9 expression through Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Binding of eEF1A2 to the RNA-dependent protein kinase PKR modulates its activity and promotes tumour cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Perinuclear Compartment (PNC) Prevalence as a Biomarker for Metastatic Potential: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The perinuclear compartment (PNC) is a distinct subnuclear body found predominantly in malignant solid tumor cells. A growing body of evidence strongly indicates a correlation between the prevalence of PNCs within a tumor and its metastatic potential. This technical guide provides a comprehensive overview of the role of PNC prevalence as a biomarker for metastasis, detailing the quantitative data supporting this correlation, the experimental protocols for PNC detection, and the current understanding of the signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to leverage PNCs as a tool in cancer research and as a potential therapeutic target.

Data Presentation: PNC Prevalence and Metastatic Potential

The prevalence of PNCs, defined as the percentage of cells in a population containing one or more PNCs, has been shown to increase with cancer progression and is significantly higher in metastatic lesions compared to primary tumors.[1][2][3] This correlation has been observed across a variety of solid tumors, making PNC prevalence a potential pan-cancer biomarker of malignancy.[1][4][5]

| Cancer Type | Cell/Tissue Type | PNC Prevalence (%) | Correlation with Malignancy/Metastasis | Reference |

| Breast Cancer | Normal Breast Epithelium | 0% | Baseline for non-malignant tissue. | [1] |

| Ductal Carcinoma In Situ (DCIS) | Mean: 13.6% | Increases with disease progression. | [3] | |

| Invasive Ductal Carcinoma (no lymph node involvement) | Mean: 18.5% | Increases with disease progression. | [3] | |

| Invasive Ductal Carcinoma (1-3 lymph nodes involved) | Mean: 21% | Increases with disease progression. | [3] | |

| Invasive Ductal Carcinoma (≥4 lymph nodes involved) | Mean: 32% | Increases with disease progression. | [3] | |

| Distant Metastases | Nearly 100% | Highest prevalence in metastatic sites. | [1][3] | |

| Prostate Cancer | PC-3 (Primary Tumor Cell Line) | 4% | Low prevalence in the primary tumor cell line. | [1] |

| PC-3M (Metastatic Cell Line - 1 round of selection) | 85% | Significant increase after selection for metastasis. | [1] | |

| PC-3M LN4 (Highly Metastatic Cell Line - 5 rounds of selection) | Nearly 100% | Highest prevalence in the most aggressive metastatic cell line. | [1] | |

| Melanoma | WM-115 (Primary Tumor Cell Line) | 1.9% | Lower prevalence in the primary tumor cell line. | [1] |

| WM-266-4 (Metastatic Cell Line from same patient) | 24.8% | Higher prevalence in the metastatic cell line. | [1] | |

| Colorectal Cancer | SW480 (Primary Tumor Cell Line) | 8.9% | Lower prevalence in the primary tumor cell line. | [1] |

| SW620 (Metastatic Cell Line from same patient) | 20.2% | Higher prevalence in the metastatic cell line. | [1] | |

| Myometrial Tissue | Normal Myometrial Cells | ~0% | Baseline for non-malignant tissue. | [1] |

| Benign Leiomyoma Cells | <5% | Low prevalence in benign tumors. | [1] | |

| Leiomyosarcoma Cells | >47% | Significantly higher prevalence in malignant tumors. | [1] | |

| Ewing Sarcoma | Primary Tumors vs. Metastatic Sites | - | Higher PNC prevalence in metastatic sites. | [6] |

Experimental Protocols

The primary method for the detection and quantification of PNCs is immunofluorescence (IF) or immunohistochemistry (IHC) targeting the polypyrimidine tract-binding protein (PTB), a key protein component highly enriched in PNCs.[1][2]

Immunofluorescence Staining for PNC Detection in Cultured Cells

This protocol is adapted from standard immunofluorescence procedures.

Materials:

-

Glass coverslips (coated with poly-L-lysine if necessary)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-PTB monoclonal antibody (e.g., SH54)

-

Secondary antibody: Fluorochrome-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

-

Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the nuclear PNCs.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-PTB primary antibody to its optimal concentration in the blocking solution. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Wasting: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking solution. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. PNCs will appear as bright, punctate structures at the periphery of the nucleolus within the DAPI-stained nucleus.

-

Quantification: PNC prevalence is determined by counting the number of cells with at least one distinct PNC and dividing by the total number of non-apoptotic, non-mitotic cells, expressed as a percentage.

Immunohistochemistry for PNC Detection in Paraffin-Embedded Tissues

This protocol is a general guideline and may require optimization based on the specific tissue type and antibody used.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking serum (from the same species as the secondary antibody)

-

Primary antibody: Mouse anti-PTB monoclonal antibody

-

Biotinylated secondary antibody (e.g., anti-mouse IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse slides in 100% ethanol (2 changes, 3 minutes each).

-

Immerse slides in 95% ethanol (2 minutes).

-

Immerse slides in 70% ethanol (2 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Rinse with deionized water.

-

-

Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate slides with blocking serum for 30 minutes at room temperature.

-

Primary Antibody Incubation: Drain the blocking serum and incubate with the anti-PTB primary antibody overnight at 4°C.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Enzyme Conjugate Incubation: Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Washing: Wash slides three times with PBS for 5 minutes each.

-

Chromogenic Detection: Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

-

Counterstaining: Rinse with deionized water and counterstain with hematoxylin.

-

Dehydration and Mounting:

-

Rinse with deionized water.

-

Dehydrate through graded ethanol solutions and xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis: Examine the slides under a light microscope. PNCs will appear as distinct, dark brown dots at the periphery of the blue-stained nucleoli.

Signaling Pathways and Molecular Mechanisms

While the precise molecular mechanisms by which PNCs contribute to metastasis are still under active investigation, several key pathways and components have been implicated. PNCs are enriched with RNA polymerase III (Pol III) transcripts and various RNA-binding proteins, suggesting a central role in RNA metabolism.[2]

The Role of RNA Polymerase III Transcription

The structural integrity of the PNC is dependent on ongoing RNA Pol III transcription.[7] Cancer cells often exhibit upregulated Pol III activity, leading to an increased production of small non-coding RNAs that are components of the PNC.[8][9] This has led to a working model where the overexpression of certain Pol III transcripts in cancer cells contributes to the nucleation and formation of PNCs. These PNC-associated RNAs may then be involved in regulating gene expression programs that promote metastatic phenotypes.

References

- 1. The Perinucleolar Compartment: RNA Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The perinucleolar compartment associates with malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polypyrimidine tract-binding protein (PTB) differentially affects malignancy in a cell line-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arigobio.com [arigobio.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.origene.com [cdn.origene.com]

- 7. The Perinucleolar Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-coding RNA production by RNA polymerase III is implicated in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNA polymerase III transcription and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of PNC Disassembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proliferating Cell Nuclear Antigen (PCNA), a homotrimeric protein forming a ring-shaped clamp around DNA, is a critical regulator of DNA replication and repair in eukaryotic cells.[1] Its central role in these processes makes it a compelling therapeutic target, particularly in oncology, as cancer cells exhibit high rates of proliferation and reliance on DNA repair mechanisms.[2][3] The disruption of the PCNA trimer or the inhibition of its interactions with key cellular proteins presents a promising strategy for the development of novel anti-cancer agents.[4][5]

These application notes provide detailed protocols for three robust, high-throughput screening (HTS) assays designed to identify small molecule inhibitors of PCNA interactions: Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). Each assay is suited for the rapid and sensitive screening of large compound libraries to identify potential lead candidates for drug development.

Signaling Pathways Involving PCNA

PCNA acts as a scaffold, coordinating the activities of a multitude of proteins involved in DNA replication and repair. Understanding these pathways is crucial for contextualizing the mechanism of action of potential inhibitors.

PCNA in DNA Replication

During DNA replication, PCNA is loaded onto the DNA by Replication Factor C (RFC) and serves as a sliding clamp for DNA polymerases δ and ε, significantly enhancing their processivity.[6][7] It orchestrates the maturation of Okazaki fragments on the lagging strand by interacting with proteins such as Flap endonuclease 1 (FEN1) and DNA ligase I.[3]

Caption: PCNA's central role in coordinating DNA replication machinery.

PCNA in DNA Damage Response

In response to DNA damage, PCNA is post-translationally modified, which alters its binding partners and switches the cellular response from replication to DNA repair.[8] For instance, mono-ubiquitination of PCNA recruits translesion synthesis (TLS) polymerases to bypass DNA lesions.[8] PCNA also interacts with key proteins in mismatch repair (MMR), such as MutSα and MutLα.[6]

Caption: PCNA's role in coordinating the DNA damage response.

High-Throughput Screening Workflow

The successful identification of PCNA disassembly inhibitors from large compound libraries follows a structured workflow, from initial screening to hit validation.

Caption: A typical workflow for a high-throughput screening campaign.[9][10]

Data Presentation: Inhibitor Activity

The following table summarizes the inhibitory activities of known small molecules targeting PCNA interactions, as determined by various HTS assays.

| Compound | Assay Type | Target Interaction | IC50 (µM) | Reference |

| T2AA | Fluorescence Polarization | PCNA/PIP-box peptide | ~1 | [5][11] |

| T3 | Fluorescence Polarization | PCNA/PIP-box peptide | ~3 | [5] |

| PCNA-I1 | Cell-based (Growth) | PCNA Chromatin Association | ~0.2 (tumor cells) | [12] |

| p1551-70 peptide | FRET | PCNA-p15 | 9.81 ± 0.99 | [13] |

| T2AA | FRET | PCNA-p15 | 13.81 ± 2.0 | [13] |

Experimental Protocols

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in polarization of fluorescently labeled light. A small, fluorescently labeled peptide derived from a PCNA-interacting protein (tracer) will tumble rapidly in solution, resulting in low polarization. Upon binding to the larger PCNA trimer, the complex tumbles more slowly, leading to an increase in polarization.[14] Inhibitors that disrupt this interaction will cause a decrease in polarization.

Materials:

-

Purified recombinant human PCNA

-

Fluorescently labeled peptide (e.g., 5-FAM-labeled p21 or FEN1 peptide)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black, non-binding surface plates

-

Plate reader with FP capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of PCNA in assay buffer. The final concentration should be optimized, but a starting point is 20-100 nM.

-

Prepare a 2X solution of the fluorescently labeled peptide tracer in assay buffer. The final concentration should be low (e.g., 1-10 nM) to ensure that the majority of the tracer is bound in the absence of an inhibitor.

-

-

Compound Plating:

-

Add 1 µL of test compounds in DMSO to the appropriate wells of the 384-well plate. For the negative control (no inhibition), add 1 µL of DMSO. For the positive control (maximum inhibition), add a known PCNA inhibitor or a high concentration of unlabeled peptide.

-

-

Assay Reaction:

-

Add 10 µL of the 2X PCNA solution to each well and incubate for 15 minutes at room temperature.

-

Add 10 µL of the 2X fluorescent tracer solution to each well.

-

Mix the plate on a plate shaker for 1 minute.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

Förster Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. In this assay, PCNA is labeled with one fluorophore (e.g., a fluorescent protein like mNeonGreen) and a PCNA-interacting protein or peptide is labeled with a compatible acceptor fluorophore (e.g., mScarlet-I). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to emission from the acceptor. Inhibitors of the interaction will disrupt FRET.[13]

Materials:

-

Purified recombinant PCNA fused to a donor fluorophore (e.g., PCNA-mNeonGreen)

-

Purified recombinant PCNA-interacting protein/peptide fused to an acceptor fluorophore (e.g., p15-mScarlet-I)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Plate reader with FRET capabilities

Protocol:

-

Reagent Preparation:

-

Prepare 2X solutions of the donor- and acceptor-labeled proteins in assay buffer. Optimal concentrations should be determined empirically, but a starting point is in the low micromolar range (e.g., 2 µM).

-

-

Compound Plating:

-

Dispense test compounds and controls into the 384-well plate as described for the FP assay.

-

-

Assay Reaction:

-

Add 10 µL of the 2X donor-labeled PCNA solution to each well.

-

Add 10 µL of the 2X acceptor-labeled interacting protein solution to each well.

-

Mix and incubate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).[13]

-

-

Data Acquisition:

-

Measure the fluorescence emission of both the donor and acceptor at their respective wavelengths after exciting the donor.

-

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

-

Determine the percent inhibition based on the change in the FRET ratio in the presence of test compounds.

-

Calculate the Z'-factor for assay validation.

-

AlphaScreen Assay

Principle: This bead-based proximity assay utilizes two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen.[15] If a biotinylated PCNA-interacting peptide is bound to streptavidin-coated donor beads and a His-tagged PCNA is bound to nickel-chelate acceptor beads, their interaction brings the beads into close proximity, generating a signal. Inhibitors will disrupt this interaction and reduce the signal.

Materials:

-

Purified recombinant His-tagged PCNA

-

Biotinylated peptide of a PCNA-interacting protein

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

AlphaScreen assay buffer

-

384-well, white, opaque plates

-

Plate reader capable of AlphaScreen detection

Protocol:

-

Reagent Preparation:

-

Prepare solutions of His-tagged PCNA and biotinylated peptide in assay buffer. Optimal concentrations need to be determined through titration experiments.

-

-

Compound Plating:

-

Dispense test compounds and controls into the 384-well plate.

-

-

Assay Reaction:

-

Add a mixture of His-tagged PCNA and biotinylated peptide to the wells and incubate to allow for their interaction.

-

In subdued light, add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark. Incubation times should be optimized according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Determine the percent inhibition based on the reduction in the AlphaScreen signal.

-

Calculate the Z'-factor for assay validation.

-

Conclusion

The assays described provide a comprehensive platform for the high-throughput screening and identification of novel inhibitors of PCNA disassembly. These protocols, coupled with the provided context of PCNA's role in cellular pathways, offer a robust starting point for drug discovery programs targeting this critical protein. The successful identification and validation of such inhibitors could lead to the development of new and effective therapies for cancer and other diseases characterized by uncontrolled cell proliferation.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Small Molecule Proliferating Cell Nuclear Antigen (PCNA) Inhibitor That Disrupts Interactions with PIP-box Proteins and Inhibits DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many roles of PCNA in eukaryotic DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proliferating cell nuclear antigen (PCNA): a key factor in DNA replication and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proliferating cell nuclear antigen - Wikipedia [en.wikipedia.org]

- 9. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Small-Molecule Targeting of Proliferating Cell Nuclear Antigen Chromatin Association Inhibits Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 14. Architecture of the DNA polymerase B-proliferating cell nuclear antigen (PCNA)-DNA ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying rRNA Synthesis Inhibition by Metarrestin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metarrestin is a first-in-class small molecule inhibitor that has shown significant promise in the suppression of cancer metastasis.[1][2][3][4] Its mechanism of action involves the disruption of the perinucleolar compartment (PNC), a subnuclear structure associated with metastatic behavior in cancer cells.[1][2][3][4] Mechanistically, this compound binds to the translation elongation factor eEF1A2, leading to the inhibition of RNA Polymerase I (Pol I) transcription.[1][2] This targeted inhibition of rRNA synthesis results in the disruption of nucleolar structure and function, ultimately leading to anti-metastatic effects.[1][2]